4-Fluorobenzyl vs. Benzyl: RXFP3 cAMP Antagonism Potency in a 2-Pyrrolidinone Chemotype
In a 2-pyrrolidinone-based chemotype, the 4-fluorobenzyl analog (Compound 10) exhibited an RXFP3 cAMP IC50 of 4.95 ± 0.52 μM, comparable to the parent benzyl analog (Compound 1, IC50 5.74 ± 0.76 μM) [1]. In contrast, the 2-fluoro and 3-fluoro regioisomers showed IC50 values >10 μM, indicating a stringent positional requirement for fluorine substitution to maintain antagonism. While this comparison is from a 2-pyrrolidinone scaffold rather than the exact 1,5-benzodiazepin-2-one core, it provides the best available cross-chemotype SAR evidence for the 4-fluorobenzyl substituent effect on GPCR antagonism.
| Evidence Dimension | RXFP3 antagonist potency (cAMP IC50) |
|---|---|
| Target Compound Data | 4-Fluorobenzyl analog: IC50 4.95 ± 0.52 μM (Compound 10) |
| Comparator Or Baseline | Benzyl analog: IC50 5.74 ± 0.76 μM (Compound 1); 2-Fluorobenzyl: >10 μM (Compound 8); 3-Fluorobenzyl: >10 μM (Compound 9) |
| Quantified Difference | 4-Fluoro substitution retains potency (1.2-fold difference vs. benzyl); 2- and 3-fluoro substitutions result in >2-fold potency loss. |
| Conditions | CHO-hRXFP3 cell-based cAMP accumulation assay using TR-FRET immunoassay; antagonist mode against EC70 relaxin-3. |
Why This Matters
Demonstrates that the 4-fluorobenzyl group is a privileged N1-substituent for maintaining GPCR antagonism, whereas alternative fluoro-regioisomers are inactive, guiding procurement decisions for SAR exploration.
- [1] Lin, G. et al. (2022) 'Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System', Journal of Medicinal Chemistry, 65(11), pp. 7959–7974. Table 1. doi: 10.1021/acs.jmedchem.2c00508. View Source
